molecular formula C20H20FNO3S2 B2767428 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole CAS No. 850927-18-3

2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole

Cat. No. B2767428
M. Wt: 405.5
InChI Key: DNJGAZHWZGZKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are typically used to analyze molecular structures .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxazole ring is aromatic and relatively stable. The fluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The tosyloxy group is a good leaving group and might be displaced in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar tosyloxy group and the nonpolar isobutylthio group might give the compound both polar and nonpolar characteristics .

Scientific Research Applications

Antitumor Properties

Research has shown that fluorinated benzothiazoles, similar in structure to 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole, exhibit potent cytotoxic effects in vitro against certain cancer cell lines, such as breast cancer MCF-7 (ER+) and MDA 468 (ER-) cells, indicating their potential as antitumor agents. The synthesis of these compounds involves modifications to increase their cytotoxic efficacy and selectivity towards cancer cells, while reducing their activity against non-malignant cells. For example, the introduction of fluorine atoms and amino acid conjugation to the benzothiazole nucleus has been used to enhance the antitumor properties of these compounds (Hutchinson et al., 2001) (Bradshaw et al., 2002).

Antimicrobial and Antitubercular Activity

Compounds with isoxazole and oxadiazole moieties have been evaluated for their antimicrobial and antitubercular activities. Novel isoxazole clubbed 1,3,4-oxadiazole derivatives have shown promising results against bacterial strains such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, and against the M. tuberculosis H37Rv strain. These findings suggest the potential application of these compounds in developing new antimicrobial agents (Shingare et al., 2018).

Neuroprotective Activities

Further research into compounds structurally related to 2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole has revealed neuroprotective activities. For instance, 2-amino-1,3,4-thiadiazole based compounds have been shown to inhibit the proliferation of tumor cells derived from various cancers while exhibiting a trophic effect in neuronal cell culture. This dual activity suggests a potential for these compounds in cancer treatment and neuroprotection (Rzeski et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S2/c1-13(2)12-26-20-19(27(23,24)17-10-4-14(3)5-11-17)22-18(25-20)15-6-8-16(21)9-7-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJGAZHWZGZKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-(isobutylthio)-4-tosyloxazole

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